2-Deoxy-D-ribonic acid lithium salt

Analytical method validation Reference standard preparation LC-MS method development

Researchers quantifying 2-deoxy-D-ribonic acid as a DNA double-strand break marker often face variability when substituting the free acid or lactone form. This defined lithium salt (CAS 7284-15-3) resolves these issues with exact stoichiometry and distinct physicochemical properties. - ≥95.0% (TLC) purity ensures accurate gravimetric standard preparation for LC-MS/MS calibration. - Specific optical rotation [α]/D 12.0±2.0° confirms stereochemical integrity batch-to-batch. - Distinct polarity improves chromatographic separation from complex biological matrices, reducing matrix interference.

Molecular Formula C5H9LiO5
Molecular Weight 156.1 g/mol
Cat. No. B12858633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-D-ribonic acid lithium salt
Molecular FormulaC5H9LiO5
Molecular Weight156.1 g/mol
Structural Identifiers
SMILES[Li+].C(C(C(CO)O)O)C(=O)[O-]
InChIInChI=1S/C5H10O5.Li/c6-2-4(8)3(7)1-5(9)10;/h3-4,6-8H,1-2H2,(H,9,10);/q;+1/p-1/t3-,4+;/m0./s1
InChIKeyWZIPPBIIXKGDHT-RFKZQXLXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribonic Acid Lithium Salt Overview


2-Deoxy-D-ribonic acid lithium salt (CAS: 7284-15-3, C5H9LiO5, MW 156.1) is the lithium salt form of 2-deoxy-D-ribonic acid, a pentonic acid and the 2-deoxy derivative of D-ribonic acid [1]. Its free acid form (MW 150.13) is a human metabolite produced as a specific, quantifiable marker of DNA double-strand breaks from agents like bleomycin, ionizing radiation, and certain organometallic oxidants [2]. The compound interconverts with its lactone form (2-deoxy-D-ribonolactone) and is supplied as a ≥95.0% (TLC) pure lithium salt with a defined specific optical rotation [α]/D 12.0±2.0°, c = 1 in 1 M HCl [3].

Lithium salt stoichiometry enables gravimetric standard preparation
2-Deoxy modification confers specificity for DNA double-strand break research
QC characterization includes TLC purity and optical rotation

2-Deoxy-D-ribonic Acid Lithium Salt Substitution Risks


Substituting the lithium salt with the free acid or using a structurally related sugar acid (e.g., D-ribonic acid, 2-deoxy-D-ribose, or 2-deoxy-D-ribonolactone) without quantitative justification introduces significant analytical variability and biological misinterpretation. The lithium counterion provides a defined stoichiometry and distinct physicochemical properties (e.g., specific optical rotation [1]) crucial for gravimetric preparation and chromatographic retention, which are not guaranteed with the free acid. Furthermore, the 2-deoxy modification fundamentally distinguishes this compound's biochemical role as a specific DNA damage marker [2] from the native metabolic functions of its fully hydroxylated counterpart, D-ribonic acid [3]. Simply using a cheaper analog risks invalidating an analytical method due to altered solubility, stability, or detector response.

Free acid Variable hydration and counterion content may compromise gravimetric accuracy.
D-Ribonic acid Common metabolic intermediate; lacks DNA-damage biomarker specificity.
2-Deoxy-D-ribonolactone Cyclic ester with distinct electrophilic reactivity; may not substitute for the acid form.

2-Deoxy-D-ribonic Acid Lithium Salt: Differentiation Evidence


Defined Stoichiometry for Method Reproducibility

The lithium salt provides a defined stoichiometry (C5H9LiO5, MW 156.1) [1], enabling accurate gravimetric preparation of standard solutions. In contrast, the free acid's hydration state and counterion content (xLi+ in unspecified salts) can be variable, leading to gravimetric errors and method reproducibility issues. The compound's specific optical rotation, [α]/D 12.0±2.0° (c = 1 in 1 M HCl), serves as an orthogonal, quantitative identity and purity check not available for many analogs [1].

Stoichiometric definition
Specification review
MW 156.1, [α]/D 12.0±2.0°
Supports accurate standard preparation.
Defined salt vs. variable free acid.
Analytical method validation Reference standard preparation LC-MS method development

Chromatographic Advantage vs. Free Acid

The lithium salt's physicochemical properties are distinct. While the free acid is predicted to be highly water-soluble (511 g/L, ALOGPS) with a logP of -2 [1], the lithium salt's solubility and chromatographic retention will differ due to the presence of the Li+ ion, which increases polarity and alters its interaction with reverse-phase columns. This can be advantageous for separating the compound from less polar matrix interferences in LC-MS.

Chromatographic retention
Class-level inference
Li salt: higher polarity
Free acid: logP -2, high aq. solubility
May improve LC separation from matrix.
Directional difference, not quantified.
Chromatography Sample preparation Physicochemical characterization

DNA Damage Marker Specificity

The 2-deoxy modification is critical. D-Ribonic acid is a common intermediate in carbohydrate metabolism. 2-Deoxy-D-ribonic acid is not; its production is specifically linked to bistranded DNA lesions from agents like bleomycin and ionizing radiation [1]. This makes the 2-deoxy compound a highly specific marker for a particular type of DNA damage, whereas D-ribonic acid's levels reflect broader metabolic states.

DNA damage specificity
Class-level inference
2-Deoxy-D-ribonic acid: specific DNA-dsb marker
D-Ribonic acid: common metabolic intermediate
Essential for DNA damage quantification experiments.
Metabolic origin differs fundamentally.
DNA damage Biomarker Metabolomics

Distinct Reactivity vs. 2-Deoxy-D-ribonolactone

2-Deoxy-D-ribonic acid lithium salt and 2-deoxy-D-ribonolactone are interconvertible but represent distinct chemical entities with different reactivities. The lithium salt provides the open-chain acid form, while the lactone is a cyclic ester. This difference is crucial in studies of DNA repair where the lactone is the reactive electrophilic lesion, and the acid is its hydrolysis product [1].

Chemical reactivity
Class-level inference
Lithium salt: open-chain acid
2-Deoxy-D-ribonolactone: cyclic ester, electrophilic
Different reactivity dictates distinct research use.
Acid and lactone are not interchangeable.
DNA lesion repair Nucleoside synthesis Chemical biology

Defined Purity and QC Characterization

Commercially available 2-Deoxy-D-ribonic acid lithium salt is supplied with a specified purity (≥95.0% by TLC) [1] and vendors like Bidepharm provide batch-specific QC data including NMR and HPLC . This level of characterization is often absent for less common analogs, making the lithium salt a more reliable choice for quantitative workflows where impurities can significantly affect results.

Purity and QC
Supporting evidence
≥95% (TLC); batch-specific NMR/HPLC available
Reduces analytical uncertainty in quantitative workflows.
QC documentation supports method validation.
Analytical chemistry Quality control Reference material

2-Deoxy-D-ribonic Acid Lithium Salt Applications


DNA Double-Strand Break Quantification

Use the compound as a specific, quantitative LC-MS internal standard or calibration reference for measuring the free acid (2-deoxy-D-ribonic acid) released from DNA lesions induced by radiation or chemotherapeutic agents like bleomycin. The defined lithium salt ensures accurate gravimetric standard preparation [1], while its distinct polarity can improve chromatographic separation from complex biological matrices [2].

Repair of Oxidized Abasic DNA Lesions

Employ the compound as a stable starting material or reference standard to study the equilibrium and conversion kinetics between the open-chain acid form and the reactive 2-deoxy-D-ribonolactone lesion. The availability of the defined lithium salt allows for precise kinetic studies of lesion processing by cellular repair enzymes, which is critical for understanding mutagenesis and chemotherapeutic response [3].

Synthesis of Labeled 2-Deoxy-D-ribose

Utilize the compound as a key intermediate for the synthesis of labeled deoxynucleosides or deoxyribose. For example, 2-deoxy-D-[1-14C]ribonic acid has been used in the preparation of radiolabeled 2-deoxy-D-ribose [4], and deuterated derivatives are valuable for NMR studies of DNA structure and dynamics. The commercial availability of the lithium salt with defined purity and stereochemistry provides a reliable starting point for these syntheses, ensuring high isotopic and chemical yields [5].

Method Development for Sugar Acid Metabolomics

Leverage the compound's defined stoichiometry and available QC data to serve as a benchmark for developing robust LC-MS/MS methods for the analysis of 2-deoxy-D-ribonic acid and other sugar acids in metabolomics workflows. Its distinct retention time and mass can be used to optimize chromatography and mass spectrometry parameters, ensuring accurate quantification of this low-abundance DNA damage marker in complex biofluid samples [6].

Application
Selection Property
Validation Focus
DNA damage quantification
Defined salt stoichiometry
Standard preparation accuracy and chromatographic resolution
DNA lesion repair studies
Stable acid form vs. lactone
Kinetic parameters of lesion hydrolysis/repair
Labeled nucleoside synthesis
Defined purity and stereochemistry
Isotopic yield and chemical conversion consistency
Sugar acid metabolomics method development
Distinct chromatographic behavior
LC-MS parameter optimization and quantification reliability
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